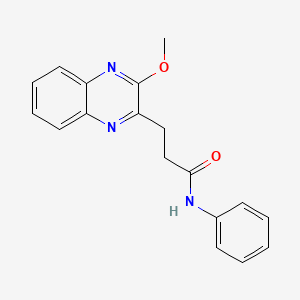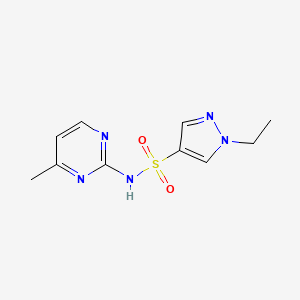![molecular formula C22H28N2O2 B5306861 N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5306861.png)
N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a bicyclic amide and is also known as P7C3. It was first synthesized in 2010 by a group of researchers at the University of Texas Southwestern Medical Center.
Mecanismo De Acción
The mechanism of action of N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide is not fully understood. However, studies have shown that it works by promoting the survival of neurons through the activation of the nicotinamide adenine dinucleotide (NAD) pathway. This pathway is involved in energy metabolism and has been shown to play a crucial role in the survival of neurons.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can increase the levels of NAD in cells, which can promote the survival of neurons. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide in lab experiments is its neuroprotective properties. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide. One of the most promising directions is the development of new compounds based on P7C3 that have improved solubility and bioavailability. Another potential direction is the investigation of the compound's potential applications in other fields such as cancer research and immunology.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in the field of scientific research. Its neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.
Métodos De Síntesis
The synthesis of N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide involves the reaction of 1,4-cyclohexadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then reacted with ammonia to form the bicyclic amide. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is its neuroprotective properties. Studies have shown that P7C3 can protect neurons from degeneration and promote their survival. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[4-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-21(19-15-5-1-2-6-16(15)19)23-13-9-11-14(12-10-13)24-22(26)20-17-7-3-4-8-18(17)20/h9-12,15-20H,1-8H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPZFOBBQIGPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NC3=CC=C(C=C3)NC(=O)C4C5C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5306799.png)
![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![N-(1-cyclohex-1-en-1-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5306846.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide](/img/structure/B5306857.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306875.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5306883.png)

![5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5306889.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5306891.png)
![6-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5306894.png)

![2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5306902.png)